2-[7,13-Bis-(2-hydroxy-ethyl)-1,4-dioxa-7,10,13-triaza-cyclopentadec-10-yl]-ethanol
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Overview
Description
2-[10,13-BIS(2-HYDROXYETHYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANYL]-1-ETHANOL is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a triazacyclopentadecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10,13-BIS(2-HYDROXYETHYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANYL]-1-ETHANOL typically involves a multi-step process. One common method is the esterification of ethylene glycol with terephthalic acid, followed by the polycondensation of the resulting bis(2-hydroxyethyl) terephthalate with other prepolymers . This process often requires specific reaction conditions, such as high temperatures and the presence of catalysts like zinc acetate or titanium isopropoxide .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using pressure reactors to reduce reaction times and energy consumption . This method allows for the efficient production of high-purity bis(2-hydroxyethyl) terephthalate, which is a key intermediate in the synthesis of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-[10,13-BIS(2-HYDROXYETHYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANYL]-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require controlled temperatures and specific solvents to ensure high yields and purity of the products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2-[10,13-BIS(2-HYDROXYETHYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANYL]-1-ETHANOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex polymers and copolymers.
Biology: The compound’s unique structure makes it useful in the study of enzyme interactions and protein folding.
Mechanism of Action
The mechanism by which 2-[10,13-BIS(2-HYDROXYETHYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANYL]-1-ETHANOL exerts its effects involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the triazacyclopentadecane ring can interact with hydrophobic regions of proteins and enzymes. These interactions can influence the stability and activity of the target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: A key intermediate in the synthesis of the target compound, with similar hydroxyl groups and ester linkages.
Polyethylene terephthalate (PET): A widely used polymer with a similar backbone structure but lacking the triazacyclopentadecane ring.
Polybutylene adipate-terephthalate (PBAT): A biodegradable polymer with similar ester linkages and hydroxyl groups.
Uniqueness
2-[10,13-BIS(2-HYDROXYETHYL)-1,4-DIOXA-7,10,13-TRIAZACYCLOPENTADECANYL]-1-ETHANOL is unique due to its triazacyclopentadecane ring, which imparts distinct chemical and physical properties. This ring structure enhances the compound’s ability to form stable complexes and interact with a wide range of molecular targets, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H35N3O5 |
---|---|
Molecular Weight |
349.47 g/mol |
IUPAC Name |
2-[7,13-bis(2-hydroxyethyl)-1,4-dioxa-7,10,13-triazacyclopentadec-10-yl]ethanol |
InChI |
InChI=1S/C16H35N3O5/c20-10-5-17-1-3-18(6-11-21)8-13-23-15-16-24-14-9-19(4-2-17)7-12-22/h20-22H,1-16H2 |
InChI Key |
KTSAKNHVAZUOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOCCOCCN(CCN1CCO)CCO)CCO |
Origin of Product |
United States |
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